N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea
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Overview
Description
N-(2-fluorophenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a fluorophenyl group and a pyrrolidinylcarbonyl group attached to a phenylurea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea typically involves the following steps:
Formation of the Urea Backbone: The initial step involves the reaction of 2-fluoroaniline with an isocyanate derivative to form the urea backbone. This reaction is usually carried out in the presence of a base such as triethylamine under anhydrous conditions.
Introduction of the Pyrrolidinylcarbonyl Group: The next step involves the introduction of the pyrrolidinylcarbonyl group. This is achieved by reacting the intermediate product with pyrrolidine-1-carbonyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of N-(2-fluorophenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Amines, thiols; reactions are often conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea: Similar structure with a chlorine atom instead of a fluorine atom.
N-(2-bromophenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea: Similar structure with a bromine atom instead of a fluorine atom.
N-(2-methylphenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
N-(2-fluorophenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[4-(pyrrolidine-1-carbonyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c19-15-5-1-2-6-16(15)21-18(24)20-14-9-7-13(8-10-14)17(23)22-11-3-4-12-22/h1-2,5-10H,3-4,11-12H2,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHXHDGRYAQAIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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